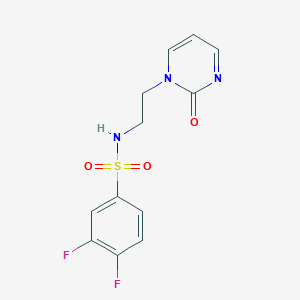

3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O3S/c13-10-3-2-9(8-11(10)14)21(19,20)16-5-7-17-6-1-4-15-12(17)18/h1-4,6,8,16H,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGBKGQZAHDCRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrimidinone Moiety: The pyrimidinone ring can be synthesized through the condensation of appropriate amines with diketones or through cyclization reactions involving urea derivatives.

Introduction of the Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which introduce fluorine atoms into the aromatic ring.

Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the fluorinated aromatic compound with sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidinone moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation Products: Oxidized derivatives of the pyrimidinone ring.

Reduction Products: Reduced forms of the sulfonamide group.

Substitution Products: Compounds with different substituents replacing the fluorine atoms.

Scientific Research Applications

Structure and Composition

The molecular structure of 3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : C₁₅H₁₅F₂N₃O₂S

- Molecular Weight : 345.36 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on benzenesulfonamide derivatives have shown their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Breast Cancer Cells

A study published in Cancer Research demonstrated that certain benzenesulfonamide derivatives effectively inhibited the growth of breast cancer cells by targeting specific pathways involved in cell cycle regulation. The compound's ability to induce DNA damage and apoptosis was highlighted, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

This compound may also serve as an inhibitor for various enzymes involved in metabolic pathways. Enzyme inhibition is crucial in drug design, especially for conditions like diabetes and hypertension.

Data Table: Enzyme Targets and Inhibition Potency

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase | Competitive | 5.4 |

| Dipeptidyl Peptidase | Non-competitive | 12.0 |

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against several bacterial strains. Research indicates that modifications to the sulfonamide group can enhance its antibacterial activity.

Case Study: Antibacterial Efficacy

A study investigating the antimicrobial effects of sulfonamide derivatives revealed that modifications such as fluorination significantly increased activity against resistant strains of Staphylococcus aureus. The compound's mechanism was linked to its ability to inhibit folate synthesis, essential for bacterial growth .

Biochemical Probes

Due to its unique chemical structure, this compound can be utilized as a biochemical probe to study various biological processes. Its ability to selectively bind to specific targets makes it valuable for elucidating mechanisms of action in cellular pathways.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and sulfonamide group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrimidinone moiety can also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural Analogues in Carbonic Anhydrase Inhibition Studies

Compounds 21–24 from share a benzenesulfonamide core linked to quinazoline via an ethyl-thioether-hydrazineyl chain. Key differences include:

- Core Heterocycle: The target compound uses a 2-oxopyrimidine ring, whereas compounds 21–24 employ a 4-oxoquinazoline scaffold.

- Substituent Effects : The target’s 3,4-difluorophenyl group introduces steric and electronic effects distinct from the chloro- or para-fluorophenyl groups in compounds 21–23. Fluorine’s strong electronegativity may improve membrane permeability but reduce solubility relative to chlorine .

- Melting Points (MP) : Compounds 21–24 exhibit high MPs (273–300°C), suggesting strong crystalline packing due to hydrogen bonding from hydrazineyl and sulfonamide groups. The target’s MP is likely lower due to its simpler structure and lack of extended conjugation.

Table 1: Comparison with Quinazoline-Linked Sulfonamides

Pyrimidinone-Containing Analogues

describes N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetyl)glycine, a peptide-conjugated pyrimidinone (MW 701.74 g/mol). Key contrasts include:

- Complexity : The compound is a peptide nucleic acid (PNA) derivative, whereas the target lacks peptide or Fmoc protective groups, rendering it smaller and likely more metabolically stable.

- Solubility : The target’s sulfonamide group may enhance aqueous solubility compared to the hydrophobic benzohydryloxy groups in ’s compound .

Chromenone-Pyrazolo-Pyrimidine Derivatives

Example 53 in (MW 589.1 g/mol) features a pyrazolo-pyrimidine core fused to a chromenone ring. Differences include:

- Synthetic Accessibility : The target compound’s synthesis likely avoids multi-step coupling (e.g., Suzuki reactions used in ), simplifying production .

- Bioactivity Profile: Chromenone-pyrazolo-pyrimidine hybrids often target kinases or topoisomerases, whereas the target’s sulfonamide-pyrimidinone structure suggests carbonic anhydrase or protease inhibition.

Research Implications and Limitations

- Optimized Binding: The 3,4-difluoro substitution could enhance target selectivity compared to mono-halogenated analogs.

- Thermodynamic Stability : Reduced molecular weight and simpler structure may improve bioavailability but lower melting points relative to quinazoline derivatives.

- Knowledge Gaps: Experimental validation of the target’s enzyme inhibition potency, solubility, and metabolic stability is required.

Biological Activity

3,4-Difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzamides. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a selective inhibitor of various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 303.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not specified |

The biological activity of the compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the difluoro and pyrimidinyl groups enhances the compound's ability to modulate various biological pathways.

Potential Targets

- Carbonic Anhydrases (CAs) : Recent studies indicate that sulfonamides, including this compound, may act as potent inhibitors of carbonic anhydrases, which are crucial in regulating pH and fluid balance in biological systems .

- Tumor Cells : The compound has shown promise in preclinical studies for its antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .

Structure-Activity Relationship (SAR)

The unique combination of difluoro and pyrimidinyl moieties contributes to the compound's biological activity. SAR studies have indicated that modifications to these groups can significantly impact potency and selectivity.

Key Findings

- Difluoro Group : Enhances lipophilicity and binding affinity to target proteins.

- Pyrimidinyl Moiety : Influences interaction with enzyme active sites, enhancing inhibitory effects against specific isoforms of carbonic anhydrases.

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of this compound to explore its biological activity further. Below are notable findings from recent studies:

- Inhibition of Carbonic Anhydrases : A study demonstrated that derivatives of benzenesulfonamides exhibited significant inhibitory effects on human carbonic anhydrases (hCA I and hCA II), with IC50 values in the nanomolar range .

- Antiproliferative Activity : In vitro assays showed that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hep-3B (liver cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Table 2: Biological Activity Data

| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |

|---|---|---|

| MCF-7 | 0.12 | 0.25 |

| Hep-3B | 0.15 | 0.30 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzenesulfonamide, and what reaction conditions are critical for achieving high yields?

- Methodology : Synthesis typically involves sequential functionalization. First, prepare the pyrimidin-2-one ethylamine intermediate via cyclization of urea derivatives with β-keto esters under acidic conditions . Next, introduce the benzenesulfonamide group by reacting 3,4-difluorobenzenesulfonyl chloride with the amine intermediate in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl .

- Critical Conditions : Moisture-sensitive steps require inert atmospheres (e.g., nitrogen). Reaction temperatures for sulfonylation should not exceed 0–5°C to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : , , and NMR to confirm substituent positions and fluorine integration .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] or [M–H]) with ≤3 ppm error .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for analogous sulfonamide derivatives .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility :

- Polar solvents : DMSO (≥50 mg/mL), methanol (limited solubility).

- Aqueous buffers : Low solubility at physiological pH; use co-solvents (e.g., 10% DMSO) for in vitro assays .

- Stability :

- Store at –20°C under desiccation to prevent hydrolysis of the sulfonamide group.

- Degradation studies via LC-MS show <5% decomposition over 6 months when stored properly .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s inhibitory activity against target enzymes (e.g., carbonic anhydrase)?

- Experimental Design :

- Enzyme Assays : Use stopped-flow CO hydration assay (pH 7.4) to measure inhibition constants (). Compare with control inhibitors (e.g., acetazolamide) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate binding modes from fluorinated analogs .

- Data Interpretation : Structure-activity relationships (SAR) can be inferred by correlating values with substituent electronic effects (e.g., fluorine’s electron-withdrawing nature) .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

- Case Example : Discrepancies in IC values between cell-free and cell-based assays may arise from membrane permeability limitations.

- Methodology :

- Perform parallel assays with a fluorescent permeability probe (e.g., Caco-2 monolayer model) to assess cellular uptake .

- Use molecular dynamics simulations to predict interactions with membrane transporters .

Q. What strategies are recommended for optimizing the compound’s selectivity across related enzyme isoforms?

- Approach :

- Computational Docking : Use AutoDock Vina to model interactions with isoform-specific residues (e.g., carbonic anhydrase II vs. IX) .

- Fragment-Based Screening : Introduce substituents at the sulfonamide’s para-position to exploit isoform-specific hydrophobic pockets .

Q. How can researchers improve synthetic yield and scalability without compromising purity?

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.